molecular formula C8H9BrOS B13550143 1-(4-Bromo-2-thienyl)cyclopropanemethanol

1-(4-Bromo-2-thienyl)cyclopropanemethanol

Cat. No.: B13550143
M. Wt: 233.13 g/mol
InChI Key: VMWIBQPLCHYRCE-UHFFFAOYSA-N
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Description

[1-(4-bromothiophen-2-yl)cyclopropyl]methanol: is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a bromothiophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromothiophen-2-yl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the bromothiophenyl group. Common synthetic routes include:

    Cyclopropanation: Starting with a suitable alkene, cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagents.

    Bromothiophenyl Introduction: The bromothiophenyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate bromothiophenyl precursors.

Industrial Production Methods: Industrial production of [1-(4-bromothiophen-2-yl)cyclopropyl]methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-bromothiophen-2-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The bromothiophenyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).

Major Products:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Corresponding alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: Utilized in the development of biological probes for studying enzyme activities or cellular processes.

Medicine:

    Drug Development: Investigated for potential therapeutic applications, including as a scaffold for drug design.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of [1-(4-bromothiophen-2-yl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The bromothiophenyl group may interact with biological macromolecules, influencing their function. The cyclopropyl group can introduce strain into the molecular structure, affecting its reactivity and interactions.

Comparison with Similar Compounds

  • [1-(4-bromophenyl)cyclopropyl]methanol
  • [1-(4-chlorothiophen-2-yl)cyclopropyl]methanol
  • [1-(4-methylthiophen-2-yl)cyclopropyl]methanol

Comparison:

  • Structural Differences: The presence of different substituents (bromine, chlorine, methyl) on the thiophenyl group.
  • Reactivity: Variations in reactivity due to the electronic effects of the substituents.
  • Applications: Differences in applications based on the unique properties imparted by the substituents.

Properties

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

IUPAC Name

[1-(4-bromothiophen-2-yl)cyclopropyl]methanol

InChI

InChI=1S/C8H9BrOS/c9-6-3-7(11-4-6)8(5-10)1-2-8/h3-4,10H,1-2,5H2

InChI Key

VMWIBQPLCHYRCE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=CC(=CS2)Br

Origin of Product

United States

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